molecular formula C17H15N5O2 B2418238 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide CAS No. 2034277-09-1

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide

Cat. No.: B2418238
CAS No.: 2034277-09-1
M. Wt: 321.34
InChI Key: XDYOVAUPIXXKJH-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzofuran ring fused with a triazolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction conditions often include the use of dry toluene as a solvent and temperatures around 140°C .

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using similar reaction conditions. The use of microwave irradiation can be replaced with conventional heating methods to accommodate larger reaction vessels. The process involves careful control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring and a triazolopyrimidine moiety. This unique structure contributes to its distinct biological activities and potential as a drug candidate.

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c23-16(15-8-13-5-1-2-6-14(13)24-15)18-7-3-4-12-9-19-17-20-11-21-22(17)10-12/h1-2,5-6,8-11H,3-4,7H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYOVAUPIXXKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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